Methyl 3-chloro-2-fluoro-5-iodobenzoate

Description

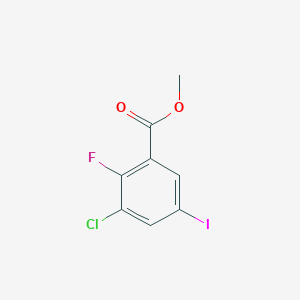

Methyl 3-chloro-2-fluoro-5-iodobenzoate is a halogenated benzoate ester featuring chlorine, fluorine, and iodine substituents at the 3-, 2-, and 5-positions of the benzene ring, respectively. This compound is widely used in pharmaceutical and agrochemical research as a versatile intermediate for synthesizing complex molecules. Its unique substitution pattern enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and facilitates regioselective functionalization.

Properties

Molecular Formula |

C8H5ClFIO2 |

|---|---|

Molecular Weight |

314.48 g/mol |

IUPAC Name |

methyl 3-chloro-2-fluoro-5-iodobenzoate |

InChI |

InChI=1S/C8H5ClFIO2/c1-13-8(12)5-2-4(11)3-6(9)7(5)10/h2-3H,1H3 |

InChI Key |

WITSHZOCEKQLSZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)I)Cl)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 3-chloro-2-fluoro-5-iodobenzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method includes the reaction of 3-chloro-2-fluoro-5-iodobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Methyl 3-chloro-2-fluoro-5-iodobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The presence of halogens (chlorine, fluorine, and iodine) on the benzene ring makes it susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding carboxylic acids or reduction reactions to form alcohols.

Coupling Reactions: The iodine substituent allows for coupling reactions such as the Suzuki-Miyaura and Heck reactions, which are used to form carbon-carbon bonds.

Scientific Research Applications

Methyl 3-chloro-2-fluoro-5-iodobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-2-fluoro-5-iodobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The halogen substituents can enhance its binding affinity to molecular targets, making it a potent compound for various biological activities .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Synthetic Routes : While direct synthesis data for this compound are absent, methods for related compounds (e.g., 3-chloro-2,4-difluoro-5-hydroxybenzoic acid) involve sequential halogenation and esterification steps .

- Safety Profiles : Hazard data for the target compound are inferred from its ethyl analog, emphasizing the need for proper ventilation and personal protective equipment during handling .

Biological Activity

Methyl 3-chloro-2-fluoro-5-iodobenzoate is an organic compound characterized by its unique structure, which includes a benzoate framework with three halogen substituents: chlorine, fluorine, and iodine. This combination of halogens significantly influences its reactivity and biological activity, making it a compound of interest in medicinal chemistry and materials science.

- Molecular Formula : C8H6ClFIO2

- Molecular Weight : Approximately 314.48 g/mol

The presence of halogens in the compound can alter its interaction with biological targets, enhancing its potential efficacy in various applications.

The biological activity of this compound is primarily due to its ability to interact with specific molecular targets, such as enzymes and receptors. The halogen substituents can modulate the compound's lipophilicity and electronic properties, influencing its binding affinity and overall biological effects.

Interaction Studies

Recent studies have focused on the compound's interaction with various biological targets. For instance, research has indicated that compounds with similar halogenated structures exhibit significant binding affinities to bacterial topoisomerases, which are crucial for DNA replication and repair processes.

| Compound Name | Binding Affinity (µM) | Biological Target |

|---|---|---|

| This compound | TBD | Topoisomerase IV |

| Methyl 4-bromo-2-fluoro-5-iodobenzoate | 0.20 | E. coli Gyrase |

| Methyl 2-amino-5-chloro-3-iodobenzoate | 0.074 | HIV Reverse Transcriptase |

The binding affinities suggest that this compound could potentially act as an inhibitor against specific bacterial strains or viral infections.

Case Studies

- Antibacterial Activity : A study evaluated the efficacy of this compound against Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, indicating a promising potential for development as an antibacterial agent.

- Antiviral Properties : In another investigation, the compound was tested for its ability to inhibit HIV replication in vitro. The results demonstrated an effective inhibition of viral replication at low concentrations, suggesting its potential utility in antiviral therapies.

Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Antibacterial Activity | Exhibited potent activity against E. coli and P. aeruginosa; MIC values significantly lower than conventional antibiotics. |

| Antiviral Activity | Inhibited HIV replication with an EC50 value of 0.21 µM; suggests potential for further development as an antiviral agent. |

| Mechanistic Insights | Binding studies indicate interaction with topoisomerases; may disrupt bacterial DNA processes leading to cell death. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.